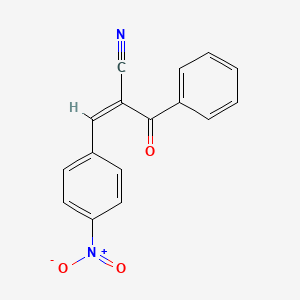

3-(4-Nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

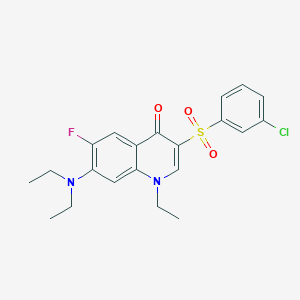

The compound "3-(4-Nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile" is a derivative of nitropropenylated phenyl compounds, which are characterized by their donor-π-acceptor push-pull molecular structures. These compounds have been the subject of various studies due to their interesting structural properties and potential applications in materials science, particularly in the field of nonlinear optics .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a novel compound with a similar structure, 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, was synthesized and characterized using various spectroscopic techniques such as FT-IR, UV-vis, and NMR. The synthesis process typically involves the careful selection of starting materials and reaction conditions to ensure the formation of the desired product with high purity .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using both experimental and theoretical methods. X-ray diffraction analysis has confirmed the E configuration of related compounds both in crystal and in solution. The molecular geometry, including bond lengths and angles, has been determined, revealing a high degree of polarization within the molecule, which is indicative of a significant contribution of the bipolar structure to the ground state . Additionally, density functional theory (DFT) calculations have been employed to predict the lowest-energy molecular conformation and to analyze the electronic properties of the molecule .

Chemical Reactions Analysis

Chemical reactions involving these compounds have been explored, such as the cycloaddition reaction of 1-(4-nitrophenyl)-3-phenylnitrile ylide to buckminsterfullerene60. This reaction yields fullerene adducts with interesting structural features, such as the formation of diastereomeric mixtures and the location of the double carbon-nitrogen bond in the α position to the unsubstituted phenyl ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized through various experimental techniques. Spectroscopic properties, including vibrational and electronic transitions, have been studied to understand the behavior of these molecules under different conditions. Theoretical analyses, such as DFT and time-dependent DFT (TD-DFT), have been used to calculate properties like dipole moment, linear polarizability, and hyperpolarizability, which suggest that these compounds could serve as effective nonlinear optical materials. Additionally, thermodynamic properties at different temperatures have been calculated to establish relationships between standard heat capacity, entropy, enthalpy changes, and temperature .

Applications De Recherche Scientifique

Electro-Optical and Charge-Transport Properties

3-(4-Nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile has been studied for its electro-optical and charge-transport properties. A study by Irfan et al. (2015) investigated these properties using quantum chemical methods, finding that the compound is an efficient hole-transport material, which could be significant for electronic device applications (Irfan et al., 2015).

Synthesis of Tryptophan Precursor

Tanaka et al. (1989) described the selective conversion of 2-(2-Nitrophenyl)-1,3-propanediol to 2-(2-nitrophenyl)propenal, which was further transformed to produce a potent tryptophan precursor and useful indole derivatives (Tanaka, Yasuo, & Torii, 1989).

Tricarbonylrhenium Complexes Synthesis

Wolff et al. (2013) synthesized tricarbonylrhenium complexes using pyridyltriazole ligands bearing a 4-substituted phenyl arm, including a nitrophenyl moiety. The study combined experimental methods and DFT calculations to explore the electronic properties of these complexes (Wolff et al., 2013).

Photophysical Properties in Solvents

Kumari et al. (2017) investigated the effect of solvent polarity on the photophysical properties of chalcone derivatives, including those with nitrophenyl groups. Their study revealed insights into intramolecular charge transfer and stabilization in different solvents (Kumari et al., 2017).

Corrosion Inhibition

Nam et al. (2016) examined yttrium 3-(4-nitrophenyl)-2-propenoate as a corrosion inhibitor for copper alloy in chloride solution. Their findings suggest that this compound forms protective inhibiting deposits that mitigate corrosion (Nam et al., 2016).

Crystal Structure Analysis

Sharma et al. (2014) conducted spectral analysis and X-ray diffraction studies on 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile, providing valuable data on its crystal structure and potential applications in material science (Sharma et al., 2014).

Propriétés

IUPAC Name |

(Z)-2-benzoyl-3-(4-nitrophenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O3/c17-11-14(16(19)13-4-2-1-3-5-13)10-12-6-8-15(9-7-12)18(20)21/h1-10H/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXDYRFTUMHTEQ-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyridine-2-carboxamide](/img/structure/B2539801.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2539806.png)

![N-Ethyl-N-[2-oxo-2-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethyl]prop-2-enamide](/img/structure/B2539810.png)

![[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2539819.png)

![4-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2539822.png)